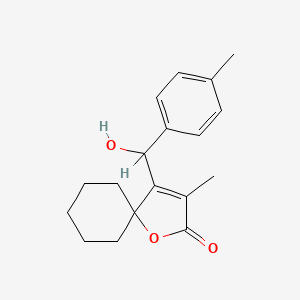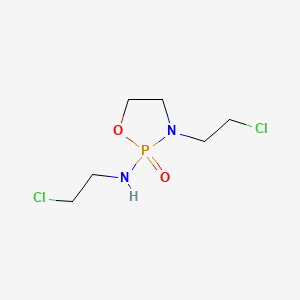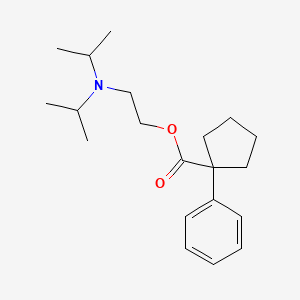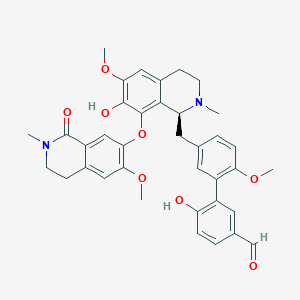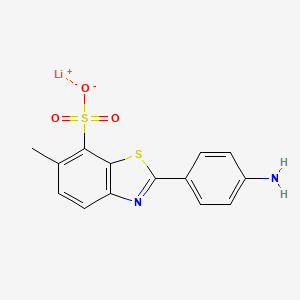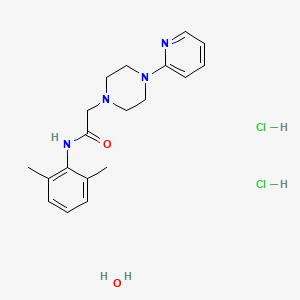
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring fused to an indene moiety, an oxime functional group, and a diethylaminoethyl side chain. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride typically involves multiple steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of appropriate precursors, such as 1,2-dihydro-3H-benz(e)inden-3-one.
Oxime Formation: The oxime functional group is introduced by reacting the ketone with hydroxylamine under acidic or basic conditions.
Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl group is attached through a nucleophilic substitution reaction, where the oxime reacts with a diethylaminoethyl halide.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The diethylaminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve halides or other leaving groups in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
作用機序
The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1,2-Dihydro-3H-benz(e)inden-3-one: A precursor in the synthesis of the target compound.
2,3-Dihydro-1H-benz(e)inden-1-one: Another related compound with similar structural features.
1H-Inden-1-one, 2,3-dihydro-: Shares the indene core structure.
Uniqueness
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride is unique due to its combination of functional groups and the presence of the diethylaminoethyl side chain, which imparts distinct chemical and biological properties .
特性
CAS番号 |
157596-29-7 |
|---|---|
分子式 |
C19H25ClN2O |
分子量 |
332.9 g/mol |
IUPAC名 |
2-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c1-3-21(4-2)13-14-22-20-19-12-11-17-16-8-6-5-7-15(16)9-10-18(17)19;/h5-10H,3-4,11-14H2,1-2H3;1H/b20-19-; |
InChIキー |
URMJBGQDSQZKTJ-BLTQDSCZSA-N |
異性体SMILES |
CCN(CC)CCO/N=C\1/CCC2=C1C=CC3=CC=CC=C23.Cl |
正規SMILES |
CCN(CC)CCON=C1CCC2=C1C=CC3=CC=CC=C23.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


